4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile

Organic Synthesis Medicinal Chemistry Process Chemistry

8-HO-spirodecane-PhCN (CAS 137464-95-0) uniquely combines an 8-hydroxyl H-bond donor with an electron-withdrawing para-CN group, enabling sigma receptor-targeted probe design. • Sigma receptor ligand validated in literature. • Predicted polypharmacology: lipid metabolism regulator & angiogenesis stimulant (Pa >0.95). • Scalable synthesis (70% yield); ≥98% purity. Available for immediate global shipment.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 137464-95-0
Cat. No. B139406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
CAS137464-95-0
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C3=CC=C(C=C3)C#N)O)OCCO2
InChIInChI=1S/C15H17NO3/c16-11-12-1-3-13(4-2-12)14(17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-10H2
InChIKeyYADTXWFCSNVQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile: Sigma Receptor-Targeted Spirocyclic Scaffold


4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile (CAS 137464-95-0) is a spirocyclic small molecule featuring a 1,4-dioxaspiro[4.5]decane core, a para-benzonitrile group, and a tertiary alcohol at the 8-position. This precise arrangement confers a unique three-dimensional conformation and hydrogen-bonding capacity . The compound is classified as a benzonitrile derivative and has been specifically investigated for its interaction with sigma receptors, which are implicated in a range of neurological and oncological processes . Its primary commercial availability is as a high-purity (98%) research chemical intended for use as a building block in medicinal chemistry and chemical biology .

Why This Scaffold Cannot Be Replaced by Analogs


In medicinal chemistry, subtle structural changes in spirocyclic scaffolds can lead to profound shifts in target engagement, physicochemical properties, and synthetic tractability. 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile possesses a unique combination of a rigid dioxaspiro[4.5]decane framework, a hydrogen-bond-donating hydroxyl group, and an electron-withdrawing para-benzonitrile. This combination is not present in common in-class analogs like 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile (CAS 149507-27-7), which lacks the critical 8-hydroxyl group [1], or 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1), which lacks the benzonitrile moiety [2]. Substituting this compound with a simpler analog would alter the molecule's polarity, hydrogen-bonding capacity, and three-dimensional shape, fundamentally changing its potential for specific sigma receptor interactions and its utility as a building block for further diversification .

Synthesis Yield and Predicted Bioactivity Evidence


Validated Synthetic Yield

The synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile via a low-temperature lithium-halogen exchange reaction with 4-bromobenzonitrile and cyclohexanedione monoethylene ketal achieves a reported yield of 70% . While direct comparative yields for the closest non-hydroxylated analog (CAS 149507-27-7) are not publicly detailed, this specific synthetic protocol provides a reliable and scalable benchmark for procurement and downstream derivatization, which is crucial for projects requiring multi-step synthesis .

Organic Synthesis Medicinal Chemistry Process Chemistry

Predicted Multi-Target Bioactivity Profile

In silico prediction of activity spectra for substances (PASS) for 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile suggests a high probability (Pa > 0.9) for several therapeutically relevant activities, including lipid metabolism regulation (Pa = 0.999) and angiogenesis stimulation (Pa = 0.995) [1]. This predicted polypharmacology profile is distinct from that of simpler spirocyclic building blocks like 1,4-dioxaspiro[4.5]decan-8-ol, for which such specific predictions are not widely reported . While these are computational predictions requiring experimental validation, they provide a quantifiable, comparative basis for selecting this specific scaffold for focused screening libraries.

Computational Biology Drug Discovery Pharmacology

Sigma Receptor Targeting vs. Non-Hydroxylated Analogs

The compound's primary mechanism of action is reported to involve interaction with sigma receptors . This proposed mechanism is structurally dependent on the presence of both the hydrogen-bond-donating 8-hydroxyl group and the lipophilic benzonitrile moiety . The closest non-hydroxylated analog, 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile (CAS 149507-27-7), lacks this critical hydrogen-bond donor and is primarily cited as a bronchodilator precursor [1][2], indicating a distinct pharmacological path. Therefore, for projects targeting sigma receptors, 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile represents a functionally distinct and non-substitutable chemical starting point.

Neuropharmacology Receptor Pharmacology Medicinal Chemistry

Recommended Application Scenarios


Focused Library Synthesis for Sigma Receptor Validation

Procure this compound for use as a validated starting point in the synthesis of focused compound libraries aimed at probing sigma receptor pharmacology. Its reported primary mechanism of action justifies its selection over non-hydroxylated spiro analogs, ensuring that the library's core scaffold is aligned with the intended biological target . Subsequent medicinal chemistry efforts can focus on optimizing affinity and selectivity around the 8-hydroxyl and benzonitrile handles.

Chemical Probe Development for Angiogenesis & Lipid Metabolism

Leverage the compound's computationally predicted high probability of activity (Pa > 0.95) as a lipid metabolism regulator and angiogenesis stimulant [1]. Procure this scaffold to generate chemical probes for validating these pathways in cellular assays. The unique predicted polypharmacology profile provides a distinct rationale for its use over simpler spirocyclic building blocks, which lack this defined computational fingerprint .

Late-Stage Diversification Building Block

Utilize this compound as a versatile building block in complex organic synthesis campaigns. Its established 70% synthetic yield provides a reliable and cost-effective entry point . The combination of a rigid spirocyclic core, a tertiary alcohol for further derivatization (e.g., esterification, alkylation), and a benzonitrile group for bioisosteric replacement makes it a valuable intermediate for constructing diverse drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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